Cy5.5 maleimide
Description
Structure
2D Structure
Properties
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48N4O3.ClH/c1-45(2)38(48(5)36-25-23-32-16-11-13-18-34(32)43(36)45)20-8-6-9-21-39-46(3,4)44-35-19-14-12-17-33(35)24-26-37(44)49(39)30-15-7-10-22-40(51)47-29-31-50-41(52)27-28-42(50)53;/h6,8-9,11-14,16-21,23-28H,7,10,15,22,29-31H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFHENZPAYHJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=NCCN6C(=O)C=CC6=O)[O-])C=CC7=CC=CC=C75)(C)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H49ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Design and Conjugation Methodologies for Research Probes
Principles of Thiol-Specific Maleimide (B117702) Bioconjugation
The maleimide group is a highly reactive moiety that demonstrates remarkable specificity for sulfhydryl groups (thiols) present in cysteine residues of proteins and peptides. interchim.frnih.gov This specificity forms the basis of thiol-specific bioconjugation, a widely employed strategy for attaching labels like Cy5.5 to biomolecules. nih.govbachem.com
The conjugation of Cy5.5 maleimide to a thiol-containing biomolecule proceeds via a Michael addition reaction. benchchem.comthno.org In this reaction, the nucleophilic thiolate anion attacks one of the electrophilic carbons of the maleimide's carbon-carbon double bond. This results in the formation of a stable thioether linkage, covalently attaching the Cy5.5 dye to the biomolecule. thermofisher.comucl.ac.uk
The kinetics of this reaction are influenced by several factors, most notably the pH of the aqueous environment. researchgate.net The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values at or slightly above the pKa of the thiol group. While the reaction can proceed under a range of conditions, it is highly efficient and chemoselective under mild, near-neutral pH conditions. interchim.frresearchgate.net
It is important to note that maleimides can undergo hydrolysis in aqueous solutions, particularly at alkaline pH, which renders them non-reactive towards thiols. thermofisher.comresearchgate.net Therefore, careful control of the reaction conditions is crucial to ensure efficient conjugation and minimize side reactions.
The relatively low natural abundance of cysteine residues in many proteins makes them an ideal target for site-specific labeling. nih.govimrpress.com Through site-directed mutagenesis, a cysteine residue can be engineered into a specific location on a protein's surface without significantly altering its structure or function. nih.govimrpress.com This allows for the precise attachment of a this compound probe to a predetermined site on the target biomolecule. imrpress.comsnmjournals.org
This strategy offers significant advantages over non-specific labeling methods, which can result in a heterogeneous population of labeled molecules and potentially interfere with the biomolecule's activity. snmjournals.org Site-specific labeling with this compound ensures a homogenous product with a defined dye-to-biomolecule ratio, which is critical for quantitative research applications. snmjournals.org For proteins that naturally contain disulfide bonds, a reduction step using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is necessary to generate free thiol groups for conjugation. interchim.fraatbio.com However, excess reducing agent must be removed before the addition of the maleimide dye to prevent it from reacting with the label. nih.govaatbio.com
General Protocols for this compound Labeling of Biomolecules
A typical protocol for labeling a biomolecule with this compound involves several key steps. aatbio.combroadpharm.com First, the biomolecule is prepared in a suitable buffer, ensuring its concentration is optimal for labeling. aatbio.commedchemexpress.com If necessary, disulfide bonds are reduced to generate free thiols. interchim.fr A stock solution of this compound is prepared, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) due to its limited aqueous solubility. apexbt.com The dye solution is then added to the biomolecule solution, and the reaction is allowed to proceed for a specific duration at a controlled temperature. interchim.frresearchgate.net Finally, the resulting conjugate is purified to remove any unreacted dye. aatbio.commedchemexpress.com
To achieve optimal labeling, it is often necessary to fine-tune the reaction conditions based on the specific biomolecule and the intended research application. nih.gov Key parameters to consider include the pH of the reaction buffer and the molar ratio of the dye to the biomolecule. aatbio.comnih.gov
The pH of the reaction buffer plays a critical role in the efficiency and specificity of maleimide conjugation. thermofisher.comnih.gov For the reaction between a maleimide and a thiol, a pH range of 6.5 to 7.5 is generally considered optimal. thermofisher.comaatbio.com Within this range, the thiol groups are sufficiently nucleophilic to react efficiently with the maleimide, while the competing hydrolysis of the maleimide group is minimized. thermofisher.com At pH values below 6.5, the reaction rate slows down due to the protonation of the thiol group. researchgate.net Conversely, at pH values above 7.5, the rate of maleimide hydrolysis increases significantly, reducing the amount of dye available for conjugation. thermofisher.com Furthermore, at more alkaline pH (e.g., >8.5), maleimides can start to react with primary amines, leading to a loss of specificity. thermofisher.com
Some studies have shown that for specific applications, such as labeling N-terminal cysteines, performing the conjugation at a more acidic pH (around 5.0) can prevent undesirable side reactions like thiazine (B8601807) rearrangement. nih.govbachem.com However, for general labeling purposes, maintaining a pH between 6.5 and 7.5 is recommended for achieving a balance between reaction efficiency and stability of the maleimide. thermofisher.comaatbio.com
Table 1: pH Influence on this compound Conjugation
| pH Range | Reaction Characteristics |
|---|---|
| < 6.5 | Slower reaction rate due to thiol protonation. |
| 6.5 - 7.5 | Optimal range: Efficient and specific thiol conjugation with minimal maleimide hydrolysis. thermofisher.comaatbio.com |
| > 7.5 | Increased rate of maleimide hydrolysis, leading to lower conjugation efficiency. thermofisher.com |
The molar ratio of this compound to the biomolecule is another crucial parameter that dictates the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. promega.com Achieving an optimal DOL is essential, as under-labeling can result in weak fluorescence signals, while over-labeling can lead to fluorescence quenching and potentially alter the biomolecule's function or cause precipitation. researchgate.netbiocompare.com
For many applications, a starting molar excess of 10 to 20 moles of dye per mole of protein is recommended. interchim.fraatbio.com However, the ideal ratio can vary depending on the specific protein and the number of available cysteine residues. thermofisher.com Therefore, it is often advisable to perform small-scale optimization experiments with different molar ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the optimal conditions for the desired DOL. aatbio.comaatbio.com The protein concentration itself is also a factor, with higher concentrations (typically 2-10 mg/mL) leading to better labeling efficiency. aatbio.commedchemexpress.com
Table 2: Recommended Molar Ratios for this compound Labeling
| Molar Ratio (Dye:Biomolecule) | Application/Consideration |
|---|---|
| 3:1 to 6:1 | Suggested for labeling dimeric proteins where a single label per dimer is desired. researchgate.net |
| 5:1 to 20:1 | Recommended range for initial optimization experiments to find the optimal degree of labeling. aatbio.comaatbio.com |
| 10:1 | A common starting point for labeling antibodies and other proteins. aatbio.commedchemexpress.com |
Purification Techniques for Labeled Conjugates in Research Workflows
Following the conjugation of this compound to a biomolecule, the removal of excess, unreacted dye is a critical step in the research workflow. The presence of free dye can interfere with downstream applications by causing high background signals and leading to inaccurate quantification of the degree of labeling. vwr.comalfa-chemistry.com Several purification methods are available, with the choice depending on the specific characteristics of the labeled conjugate. alfa-chemistry.com Common techniques include gel filtration chromatography, dialysis, high-performance liquid chromatography (HPLC), and spin column purification. alfa-chemistry.comantibodies.comsantiago-lab.comlumiprobe.com
Gel filtration chromatography, also known as size exclusion chromatography, is a widely recommended method for separating Cy5.5-labeled protein conjugates from free this compound. vwr.comcytivalifesciences.com This technique separates molecules based on their size. The reaction mixture is passed through a column packed with a porous resin. Larger molecules, such as the labeled protein, cannot enter the pores and thus elute from the column more quickly. cytivalifesciences.com Smaller molecules, like the unconjugated Cy5.5 dye, enter the pores, extending their path through the column and causing them to elute later. cytivalifesciences.com This results in the development of two distinct colored bands, the first being the labeled conjugate and the second being the free dye. vwr.comcytivalifesciences.com
Dialysis is an alternative method for removing unconjugated dye. vwr.com This process involves placing the reaction mixture in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO). The bag is then placed in a large volume of buffer. Small molecules like the free dye can pass through the membrane into the buffer, while the larger labeled conjugate is retained inside. However, dialysis is generally considered less efficient and slower for separating proteins and dyes compared to gel filtration. vwr.comcytivalifesciences.comscientificlabs.ie For biomolecules with poor aqueous solubility, dialysis is only recommended if a water-soluble form of the dye, such as sulfo-Cyanine5 maleimide, is used. lumiprobe.com
| Technique | Principle of Separation | Primary Advantage | Consideration | Reference |
|---|---|---|---|---|
| Gel Filtration Chromatography | Size exclusion | Efficient and rapid separation | Column must be properly equilibrated; can lead to sample dilution. | vwr.comcytivalifesciences.com |
| Dialysis | Size-based diffusion across a semi-permeable membrane | Simple setup | Slower and less efficient than gel filtration; not ideal for non-water-soluble dyes. | vwr.comcytivalifesciences.comscientificlabs.ielumiprobe.com |
The purification of this compound-labeled probes is essential for their reliable performance in subsequent research applications. Inadequate removal of free dye can significantly compromise experimental results. For instance, in fluorescence imaging, unbound dye contributes to high background fluorescence, which reduces the signal-to-noise ratio and can obscure the specific signal from the targeted structure. spiedigitallibrary.org
Furthermore, accurate determination of the dye-to-protein (D/P) ratio, a critical quality control parameter, is impossible without effective purification. vwr.com This ratio indicates the average number of dye molecules attached to each protein molecule and affects both the brightness and the biological activity of the probe. Over-labeling can sometimes impair the function or binding affinity of the protein. aatbio.comaatbio.com For example, a study involving an anti-EGFR Affibody molecule conjugated with Cy5.5 showed that while the probe retained good binding affinity, the affinity was lower than that of the unmodified Affibody molecule. spiedigitallibrary.org Thorough purification ensures that the measured absorbance values used to calculate the D/P ratio are solely from the conjugated dye, leading to an accurate assessment of the final product's quality. vwr.com Ultimately, high-purity conjugates are crucial for achieving specificity and sensitivity in assays like flow cytometry, fluorescence microscopy, and in vivo imaging. alfa-chemistry.comspiedigitallibrary.orgscience.gov
| Parameter | Effect of Poor Purification | Effect of Proper Purification | Reference |
|---|---|---|---|
| Signal-to-Noise Ratio | Low (high background from free dye) | High (minimal background) | spiedigitallibrary.org |
| Dye-to-Protein (D/P) Ratio | Inaccurate (artificially high) | Accurate quantification | vwr.com |
| Binding Specificity | Potentially obscured by non-specific signals | Clear demonstration of specific binding | spiedigitallibrary.orgscience.gov |
| Assay Sensitivity | Reduced | Optimized | alfa-chemistry.comaatbio.com |
Advanced Conjugation Strategies
To meet the demands of increasingly complex biological research, advanced conjugation strategies are being employed to create sophisticated probes based on this compound. These methods allow for the construction of multifunctional probes with enhanced properties and novel functionalities.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and orthogonal approach to bioconjugation that can be combined with maleimide chemistry. This strategy allows for the site-specific introduction of multiple different molecules onto a single scaffold. science.govrsc.org In a typical approach, a biomolecule or scaffold is functionalized with both a thiol group (for reaction with this compound) and a second, orthogonal reactive group, such as an azide (B81097) or an alkyne.
For example, a peptide or protein can be engineered to contain a cysteine residue at a specific site for labeling with this compound. science.gov Simultaneously, another amino acid can be modified to carry an azide group. This azido-functionalized, Cy5.5-labeled intermediate can then be reacted with a molecule containing a terminal alkyne via click chemistry. science.govoup.com This dual-chemistry approach enables the precise assembly of complex probes where Cy5.5 serves as a fluorescent reporter alongside another functional moiety, such as a second dye, a drug molecule, or a targeting ligand. rsc.org
Polyethylene glycol (PEG)ylation is the process of attaching PEG chains to a molecule. When applied to this compound probes, PEGylation confers several advantageous properties that enhance their utility, particularly for in vivo applications. thermofisher.comaxispharm.com PEGylated Cy5.5 probes can be synthesized by using a PEG linker that has a maleimide group at one end for conjugation to a thiol-containing biomolecule and the Cy5.5 dye at the other. axispharm.comnanocs.net
The hydrophilic PEG chains improve the aqueous solubility of the conjugate and can increase its stability. thermofisher.comaxispharm.com A significant benefit of PEGylation is the reduction of non-specific binding to cells and other biomolecules, which is attributed to the "shielding" effect of the flexible PEG chains. thermofisher.comresearchgate.net This leads to lower background signals and improved biodistribution. In drug delivery and in vivo imaging research, PEGylation can increase the circulation half-life of the probe by reducing renal clearance and preventing uptake by the reticuloendothelial system. axispharm.com
| Benefit | Mechanism | Reference |
|---|---|---|
| Enhanced Solubility | The hydrophilic nature of the PEG polymer improves solubility in aqueous buffers. | thermofisher.comaxispharm.com |
| Reduced Nonspecific Binding | PEG chains create a hydrophilic shield that minimizes interactions with unintended biological surfaces. | thermofisher.comresearchgate.net |
| Improved Pharmacokinetics | Increased hydrodynamic size reduces kidney filtration and clearance, extending circulation time. | axispharm.com |
| Enhanced Fluorescence | PEG chains can prevent aggregation-induced quenching of the Cy5.5 dye. | thermofisher.comresearchgate.net |
Building on advanced conjugation chemistries, researchers have developed dual-payload conjugates where this compound is one of two functional units attached to a central scaffold, such as an antibody. These multifunctional probes are of significant interest for dual-modality imaging and combination therapy strategies. nih.gov
One strategy to create such a probe involves using a branched or multifunctional linker. For instance, a linker containing a maleimide group can be attached to an antibody's cysteine residue. This linker can also carry two other orthogonal reactive handles, such as an alkyne and a ketone. rsc.org Cy5.5, modified with an appropriate reactive partner (e.g., an azide for the alkyne handle), can be attached to one handle, while a second payload, such as a cytotoxic drug or a different imaging agent (e.g., a radiometal chelator), can be attached to the other. rsc.orgrsc.org This approach allows for precise control over the composition and stoichiometry of the final conjugate. nih.gov For example, a dual-labeled peptide probe was synthesized for optical and radionuclide imaging by reacting a chelator-peptide intermediate with this compound. rsc.org Such dual-payload systems enable simultaneous tracking of a therapeutic agent's delivery via the fluorescence of Cy5.5 while also potentially exerting a therapeutic effect or allowing for a second imaging readout. nih.govbiorxiv.org
Spectroscopic and Photophysical Considerations in Research Applications
Förster Resonance Energy Transfer (FRET) Studies with Cy5.5 Maleimide (B117702) Conjugates
Characterization of Cy5.5 as an Acceptor Dye in FRET Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores—a donor and an acceptor—that depends on the distance and orientation between them. mdpi.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a powerful tool for measuring nanoscale distances and changes in molecular conformation. abcam.compnas.org For FRET to occur, the emission spectrum of the donor molecule must overlap with the absorption spectrum of the acceptor molecule. abcam.com
Cy5.5 is a near-infrared (NIR) fluorescent dye frequently employed as an acceptor in FRET systems. syronoptics.compnas.org Its utility stems from its distinct spectroscopic properties. Operating in the NIR window minimizes background autofluorescence from biological samples, which enhances the signal-to-noise ratio. syronoptics.comthermofisher.com The dye exhibits a high molar extinction coefficient, contributing to its brightness and suitability for sensitive detection. aatbio.com
The selection of a donor dye is critical for a successful FRET experiment. The donor's emission must have significant spectral overlap with Cy5.5's absorption to ensure efficient energy transfer. pnas.org Several fluorophores have been successfully paired with Cy5.5 for this purpose. In three-color smFRET (single-molecule FRET) studies, Cy5.5 has been used as a second acceptor (acceptor 2) alongside a Cy3 donor and a Cy5 acceptor (acceptor 1). nih.gov Other common FRET pairs include using R-Phycoerythrin (RPE) as a donor to a Cy5.5 acceptor. abcam.com More recently, the Cy3.5 and Cy5.5 dye pair has been characterized for smFRET studies, demonstrating photostability for approximately five minutes under continuous laser illumination. researchgate.netnih.gov
The Förster radius (R₀) is the distance at which FRET efficiency is 50%. abcam.com This value is characteristic of a specific donor-acceptor pair and is dependent on their spectral overlap and the quantum yield of the donor. rsc.orgleica-microsystems.com FRET is most sensitive to distance changes in the range of 0.6 R₀ to 1.5 R₀. nih.gov Qualitative FRET measurements are typically effective in the range of 0.2 R₀ to 0.8 R₀. caltech.edu
Table 1: Spectroscopic Properties of Cy5.5
| Property | Value | Source(s) |
|---|---|---|
| Excitation Maximum | ~678 - 683 nm | syronoptics.comaatbio.comfluorofinder.comglenresearch.com |
| Emission Maximum | ~695 - 707 nm | syronoptics.comaatbio.comfluorofinder.comglenresearch.com |
| Molar Extinction Coefficient | ~250,000 cm⁻¹ M⁻¹ | aatbio.com |
| Common FRET Donors | RPE, Cy3, Cy3.5, Cy5 | abcam.comnih.govresearchgate.net |
Applications of FRET for Molecular Interaction Studies in Research
The distance-dependent nature of FRET makes it an invaluable technique for investigating dynamic biological processes, including protein-protein interactions, protein-DNA interactions, and conformational changes in biomolecules. mdpi.comleica-microsystems.com By labeling interacting molecules with a donor and an acceptor fluorophore like Cy5.5, researchers can monitor these events in real-time. mdpi.com
A primary application of Cy5.5-based FRET is in the study of nucleic acids and their interactions with proteins. Researchers have designed NIR fluorescent oligodeoxyribonucleotide (ODN) reporters using Cy5.5 as a donor to study the binding of the transcription factor NF-κB p50. pnas.org In these systems, Cy5.5 was paired with acceptor fluorochromes like Cy7 or IRDye 800CW. pnas.org The binding of the p50 protein to the ODN duplex resulted in a measurable increase in Cy5.5 emission, indicating a conformational change that altered the FRET efficiency. pnas.org Similarly, three-color FRET systems using Cy3, Cy5, and Cy5.5 have been employed to observe the correlated motions of different segments of a DNA four-way (Holliday) junction. nih.gov The Cy3.5-Cy5.5 FRET pair has also been successfully used to study the dynamics of nucleosomes at the single-molecule level. researchgate.netnih.gov
FRET is also a powerful tool for developing biosensors. An internally-quenched FRET peptide substrate for Fibroblast Activation Protein (FAP) was created using a Cy5.5/QSY21 donor/quencher pair. cpcscientific.com In its intact state, the QSY21 quencher absorbs the energy from the excited Cy5.5, resulting in low fluorescence. Upon cleavage of the peptide by FAP, Cy5.5 is separated from the quencher, leading to a significant increase in fluorescence and allowing for the detection of enzyme activity. cpcscientific.com
Furthermore, FRET systems are used to monitor the structural integrity of nanoparticles for drug delivery. By co-encapsulating a FRET pair, such as the lipophilic Cy5.5 and Cy7.5 dyes, within a lipid nanocarrier, researchers can track the state of the nanoparticle. mdpi.com As long as the nanoparticle is intact, the dyes remain in close proximity, and FRET occurs. If the nanoparticle breaks down and releases its contents, the distance between the dyes increases, leading to a loss of FRET. This ratiometric analysis provides a more reliable in vivo quantitative method compared to single-dye intensity measurements. mdpi.com
Table 2: Examples of Cy5.5 in FRET-Based Research Applications
| Research Area | FRET Pair (Donor/Acceptor) | Finding | Source(s) |
|---|---|---|---|
| Protein-DNA Interaction | Cy5.5 / Cy7 or IRDye 800CW | Detected binding of NF-κB p50 protein to DNA, causing a conformational change and increased Cy5.5 emission. | pnas.org |
| DNA Conformation | Cy3 / Cy5 / Cy5.5 | Observed correlated motions in a DNA four-way junction using three-color FRET. | nih.gov |
| Enzyme Activity Sensing | Cy5.5 / QSY21 | Monitored Fibroblast Activation Protein (FAP) activity through cleavage of a peptide substrate, separating the fluorophore and quencher. | cpcscientific.com |
| Nanoparticle Integrity | Cy5.5 / Cy7.5 | Quantitatively monitored the integrity of lipid nanocarriers in vivo through ratiometric FRET imaging. | mdpi.com |
Applications in Molecular and Cellular Research Methodologies
Cell Labeling and Tracking in In Vitro Systems
Cy5.5 maleimide (B117702) is extensively used for labeling and tracking various cell types in laboratory settings. Its ability to be conjugated to specific molecules that target cell surface proteins or are internalized by cells allows for detailed investigation of cellular dynamics.
Endocytosis and Cellular Uptake Mechanisms of Cy5.5 Maleimide Probes
The process by which cells internalize substances from their external environment, known as endocytosis, is a fundamental area of cell biology research. beilstein-journals.orgmdpi.com this compound-conjugated probes are instrumental in elucidating the various pathways of endocytosis. beilstein-journals.org
Studies have shown that the uptake of nanoparticles and other molecules labeled with Cy5.5 can occur through several mechanisms, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. beilstein-journals.orgdovepress.com The specific pathway utilized often depends on the cell type and the nature of the labeled molecule. For instance, research on maleimide-modified liposomes revealed that their enhanced cellular uptake is facilitated by interactions with thiols on the cell surface, triggering alternative internalization pathways that are independent of conventional endocytic routes. dovepress.com In some cases, the translocation of Cy5.5-labeled molecules across the cell membrane can even occur through energy-dependent processes that involve endocytosis. nih.gov
For example, in studies involving cancer cell lines such as A2780 and MDA-MB-231, the internalization of virus-like particles labeled with Cy5.5 was confirmed to involve endocytosis, with the particles co-localizing with endolysosomal markers. researchgate.net The specific uptake mechanisms can be dissected using inhibitors for different endocytic pathways, allowing researchers to pinpoint the primary routes of entry for their specific Cy5.5-labeled probe. dovepress.com
| Cell Line(s) | Labeled Probe | Key Finding | Citation(s) |
| HeLa, HCC1954, MDA-MB-468, COS-7 | Maleimide-modified liposomes | Enhanced uptake via thiol-mediated transport, partially independent of conventional endocytosis. | dovepress.com |
| T cells | Cy5.5-Tat peptide | Translocation through the plasma membrane is an energy-dependent process involving endocytosis. | nih.gov |
| A2780, MDA-MB-231 | Cy5.5-labeled virus-like particles | Internalization involves endocytosis, with co-localization in endolysosomal compartments. | researchgate.net |
Monitoring Cell Trafficking and Fate in Culture
Once cells are labeled with this compound probes, their movement, interactions, and ultimate fate can be monitored over time in cell culture systems. biorxiv.org This is particularly valuable for understanding complex biological processes such as immune responses, cancer metastasis, and stem cell differentiation.
For example, T cells, which play a crucial role in the immune system, have been labeled with a Cy5.5-Tat peptide conjugate to visualize their activity. nih.gov This labeling allows for the tracking of T cell migration and can provide insights into their role in autoimmune diseases. nih.gov The covalent nature of the labeling ensures that the fluorescent signal is retained within the cells over long periods, enabling extended tracking studies. biorxiv.orgresearchgate.net This stability is a significant advantage over non-covalent dyes, which can be lost from the cell or transferred to other cells in a co-culture system. biorxiv.org
The ability to track labeled cell populations is also critical in assessing the efficacy of targeted therapies. For instance, nanoparticles conjugated with Cy5.5 and a targeting antibody have been used to monitor the uptake of the nanoparticles by specific cancer cells. researchgate.net
Fluorescent Microscopy Techniques
The bright and photostable fluorescence of Cy5.5 in the near-infrared spectrum makes it an excellent choice for various advanced microscopy techniques. axispharm.com
High-Resolution Imaging of Cellular Components
This compound is employed in super-resolution microscopy techniques like Stochastic Optical Reconstruction Microscopy (STORM) to visualize cellular structures at the nanoscale. nih.govmicroscopyu.com By conjugating Cy5.5 to antibodies that target specific proteins, researchers can obtain detailed images of subcellular components.
In one study, STORM was used to image the mitochondrial network and its spatial relationship with microtubules in fixed cells. nih.gov Mitochondria were labeled using a secondary antibody conjugated to a photoswitchable probe containing Cy5, allowing for three-dimensional imaging with a resolution far exceeding that of conventional fluorescence microscopy. nih.gov This high-resolution imaging revealed intricate details of mitochondrial morphology and their contact points with microtubules, which were not visible with standard methods. nih.gov
Co-localization Studies with Multi-color Labeling
A significant advantage of Cy5.5 is its spectral separation from other commonly used fluorophores, which enables multi-color imaging to study the co-localization of different molecules within a cell. nih.gov By using Cy5.5 in combination with dyes that emit in the visible spectrum, such as Cy3, researchers can simultaneously visualize multiple targets. mdpi.com
For example, two-color 3D STORM has been performed by staining mitochondria with a Cy5-based probe and microtubules with a probe containing a different fluorophore. nih.gov By alternating the activation lasers for each probe, researchers can acquire separate images of each structure and then overlay them to analyze their spatial relationships. nih.gov This approach has been instrumental in demonstrating the close association between mitochondria and microtubules. nih.gov The ability to perform multi-color labeling is also crucial for cell barcoding, where different cell populations can be labeled with varying ratios of two or more dyes, allowing for their long-term tracking in co-culture experiments. biorxiv.org
| Technique | Labeled Components | Dyes Used | Research Goal | Citation(s) |
| 3D STORM | Mitochondria and Microtubules | A405-Cy5 and A555-Cy5/A488-Cy5 | To visualize the spatial relationship between mitochondria and microtubules. | nih.gov |
| Co-culture Imaging | Two cell populations | MemGraft-Cy3 and MemGraft-Cy5 | Long-term tracking of distinct cell populations without dye exchange. | biorxiv.org |
| Three-color smFRET | Holliday junction | Cy3, Cy5, Cy5.5 | To simultaneously measure distances between three points on a molecule. | mdpi.com |
Flow Cytometry for Cell Population Analysis
Flow cytometry is a powerful technique for analyzing large populations of cells. bocsci.com this compound is well-suited for this application due to its strong emission in the far-red region of the spectrum, which minimizes spectral overlap with other fluorophores commonly used in multi-color flow cytometry experiments. lumiprobe.com
Cy5.5-conjugated antibodies or other targeting ligands can be used to label specific cell surface markers, allowing for the identification and quantification of different cell subpopulations within a heterogeneous sample. spiedigitallibrary.orgnih.gov For example, the binding affinity of a Cy5.5-labeled Affibody molecule to the epidermal growth factor receptor (EGFR) on cancer cells has been determined using flow cytometry. spiedigitallibrary.orgnih.gov This technique allows for the quantitative analysis of the percentage of cells that have been successfully labeled with the fluorescent probe. researchgate.net
In studies assessing the cellular uptake of nanoparticles, flow cytometry can be used to measure the fluorescence intensity of cells treated with Cy5.5-labeled nanoparticles, providing a quantitative measure of uptake efficiency. researchgate.net This is particularly useful for comparing the targeting capabilities of different nanoparticle formulations. researchgate.net
Quantitative Assessment of Labeled Cell Populations
The near-infrared (NIR) fluorescent properties of Cy5.5 make it a valuable tool for the quantitative analysis of labeled cell populations. lifetein.com Its emission spectrum minimizes interference from cellular autofluorescence, leading to a high signal-to-noise ratio essential for sensitive detection. lifetein.com Flow cytometry is the primary technique employed for this purpose, allowing for the rapid and precise measurement of fluorescence intensity on a single-cell basis within a heterogeneous population. bocsci.comnih.govscience.gov
When this compound is used to label a specific cellular component, such as a surface protein via a conjugated antibody or intracellular proteins, flow cytometry can determine the percentage of labeled cells within the total population. aatbio.com Furthermore, the mean fluorescence intensity (MFI) of the labeled population provides a semi-quantitative measure of the number of target molecules per cell. This is crucial for studies comparing protein expression levels between different cell types or under various experimental conditions.
Research has demonstrated the utility of this compound in kinetic and uptake studies. For instance, in one study, T cells were incubated with a Cy5.5-Tat peptide conjugate, and the labeling efficiency was quantified over time. After 1 hour of incubation, approximately 19.5% of living cells were labeled, a figure that rose to 36.4% after 12 hours, demonstrating a time-dependent uptake process. nih.gov In another application, the uptake of virus-like particles (VLPs) conjugated with Cy5.5 was quantified across various cancer cell lines using flow cytometry, with the resulting MFI values indicating differential uptake efficiencies among the cell types. researchgate.net
The following table summarizes research findings where Cy5.5 labeling was used for the quantitative assessment of cell populations.
Table 1: Quantitative Analysis of Cell Populations Using Cy5.5 Labeling
| Labeled Moiety | Cell Type(s) | Method of Analysis | Key Quantitative Finding |
|---|---|---|---|
| Cy5.5-Tat peptide | T cells | Flow Cytometry | Time-dependent increase in labeled cells: 19.5% at 1 hr, 36.4% at 12 hr. nih.gov |
| Cy5.5-labeled Virus-Like Particles (VLPs) | A2780, MDA-MB-231, PC-3, HeLa, U87, HT1080 | Flow Cytometry | Differential uptake measured by Mean Fluorescence Intensity (MFI) across various cancer cell lines. researchgate.net |
| Cy5.5-ZEGFR:1907 (Affibody) | A431 (high EGFR), MCF7 (low EGFR) | Flow Cytometry | Determined binding affinity (KD) to EGFR as 43.6 ± 8.4 nM on A431 cells. spiedigitallibrary.org |
Sorting of Specific Cell Types Based on this compound Signal
Building upon quantitative assessment, the fluorescent signal from this compound conjugates can be used to physically separate or sort specific cell populations from a mixed sample. This process, known as fluorescence-activated cell sorting (FACS), is a powerful methodology in immunology, cancer biology, and stem cell research. bocsci.comlubio.ch The bright and distinct signal of Cy5.5 in the far-red spectrum makes it highly suitable for multicolor experiments, where cells are simultaneously labeled for several markers using different fluorophores. aatbio.comaxispharm.com
In a typical FACS workflow, a cell suspension is labeled with a this compound conjugate, often an antibody targeting a specific cell surface marker (e.g., a CD antigen). aatbio.com As the cells pass one-by-one through the laser of the cell sorter, the instrument detects the fluorescence of each cell. Based on user-defined parameters for Cy5.5 fluorescence intensity, the instrument applies an electrical charge to the droplets containing the desired cells, deflecting them into a separate collection tube. This allows for the isolation of a pure population of cells for subsequent culture, analysis, or use in downstream applications.
The following table provides examples of research applications where Cy5.5 labeling has been integral to the sorting of specific cell types.
Table 2: Examples of Cell Sorting Applications Using Cy5.5-Based Probes
| Probe | Target Cell Population | Marker(s) for Sorting | Research Area |
|---|---|---|---|
| Cy5-CD antibody conjugates | Various immune cells | Cell surface CD antigens | Immunology, Cell Biology aatbio.com |
| Cy5 maleimide | Hematopoietic progenitor cells | c-kit (in combination with Lin and Sca-1) | Hematopoiesis, Stem Cell Research ashpublications.org |
| Cy5.5-Tat peptide | T cell subsets (potential application) | CD4, CD8 | Immunology, Drug Delivery nih.gov |
Preclinical in Vivo Research Applications and Imaging Modalities
Near-Infrared Optical Imaging in Small Animal Models
In vivo NIR fluorescence imaging is a powerful technique for studying pathophysiological processes in small animals. pnas.orgaatbio.com Cy5.5 maleimide (B117702) is frequently used to create targeted probes for these studies due to its high quantum yield, chemical stability, and emission spectrum that minimizes tissue autofluorescence. nih.govnih.gov This enables the sensitive and non-invasive visualization and quantification of molecular targets and biological processes in real-time. nih.gov
A primary application of Cy5.5 maleimide is the development of targeted probes for cancer imaging. By conjugating Cy5.5 to molecules that specifically bind to tumor-associated biomarkers, researchers can visualize tumor location, growth, and response to therapy.
Antibodies and their fragments are effective targeting moieties due to their high specificity for tumor antigens. Labeling these with this compound creates probes for fluorescence-guided surgery and tumor visualization.
Epidermal Growth Factor Receptor (EGFR) Targeting : The monoclonal antibody cetuximab, when labeled with Cy5.5, has been used to target tumors with high EGFR expression. spiedigitallibrary.org However, the large size of antibodies can lead to slow tumor localization. spiedigitallibrary.org
Prostate Stem Cell Antigen (PSCA) Targeting : A cys-minibody (cMb) targeting PSCA was conjugated with Cy5.5. In preclinical models of prostate cancer, the resulting 124I-A11 cMb-Cy5.5 probe showed specific accumulation in PSCA-positive tumors compared to PSCA-negative tumors, as confirmed by both PET/CT and ex vivo fluorescence imaging. researchgate.net
Conjugation Homogeneity : Research into brain tumors has shown that the method of conjugation impacts efficacy. A homogeneously constructed Cy5.5 conjugate targeting EGFRvIII accumulated more effectively in brain tumors compared to heterogeneous conjugates created via cysteine-maleimide or lysine (B10760008) coupling. biorxiv.org
Table 1: Examples of this compound Antibody-Based Probes in Tumor Imaging
| Targeting Moiety | Target Antigen | Tumor Model | Key Finding |
| Cetuximab | EGFR | MDA-MB-231 (high EGFR), MCF-7 (low EGFR) | Demonstrated targeting of EGFR-high tumors. spiedigitallibrary.org |
| Anti-PSCA cys-Minibody | PSCA | PC3-PSCA (prostate cancer) | The dual-modality probe showed specific uptake and a strong fluorescence signal in PSCA-positive tumors. researchgate.net |
| Anti-EGFRvIII Antibody | EGFRvIII | U87∆EGFR-luc (glioblastoma) | Homogeneously prepared Cy5.5 conjugates showed more effective tumor accumulation than heterogeneous conjugates. biorxiv.org |
Peptides offer advantages over antibodies, such as smaller size, which allows for better tumor penetration and faster clearance from the body. acs.org
Integrin αvβ3 Targeting : Cyclic Arg-Gly-Asp (RGD) peptides are widely used to target integrin αvβ3, which is overexpressed on tumor neovasculature. thno.org Cy5.5-labeled RGD peptides, in monomeric, dimeric, and tetrameric forms, have been evaluated for imaging glioblastoma, showing that multimerization can improve binding affinity and tumor uptake. thno.org Knottin peptides containing the RGD sequence and labeled with Cy5.5 have also demonstrated effective tumor imaging. nih.gov
EGFR Targeting : An anti-EGFR Affibody molecule, a small (7 kD) engineered protein, was site-specifically conjugated with Cy5.5-mono-maleimide. spiedigitallibrary.orgnih.gov The resulting probe, Cy5.5-ZEGFR:1907, showed rapid tumor targeting and high tumor-to-normal tissue contrast in mice with high-EGFR-expressing A431 tumors, while low-EGFR-expressing tumors were barely visible. spiedigitallibrary.orgnih.gov
pH-Low Insertion Peptide (pHLIP) : This peptide targets the acidic microenvironment characteristic of many solid tumors. Cy5.5-labeled pHLIP has been shown to accumulate in tumors and can detect even those not yet visible to the naked eye. pnas.org
Matrix Metalloproteinase (MMP) Activatable Probes : To improve signal-to-noise ratios, activatable probes have been designed. These probes consist of a Cy5.5 fluorophore and a quencher (like BHQ-3 or NIRQ820) linked by a peptide sequence that is a substrate for a specific MMP. nih.gov In the presence of the target MMP (e.g., MMP-7 or MMP-13), the peptide is cleaved, separating the fluorophore from the quencher and "turning on" the fluorescence. nih.gov
Table 2: Examples of this compound Peptide-Based Probes in Tumor Imaging
| Targeting Moiety | Target | Tumor Model | Key Finding |
| Cyclic RGD Peptides | Integrin αvβ3 | U87MG (glioblastoma), A549 (lung) | Multimeric RGD probes showed higher tumor uptake and retention compared to monomeric versions. thno.org |
| Anti-EGFR Affibody | EGFR | A431 (high EGFR), MCF7 (low EGFR) | The probe provided fast tumor targeting and high image contrast as early as 0.5 hours post-injection. spiedigitallibrary.orgnih.gov |
| pHLIP | Acidic (low pH) Microenvironment | Mammary Carcinoma | Specifically accumulated in the acidic environment of tumors, enabling detection of very small lesions. pnas.org |
| MMP-7 Substrate Peptide | MMP-7 | General Tumor Models | An activatable probe showed a seven-fold increase in fluorescence upon cleavage by MMP-7 in vitro. nih.gov |
| MMP-13 Substrate Peptide | MMP-13 | General Tumor Models | A Cy5.5-BHQ-3 FRET probe was designed for imaging MMP-13 activity. nih.gov |
Nanoparticles serve as versatile platforms for cancer imaging, allowing for the incorporation of targeting ligands, imaging agents, and therapeutic payloads into a single vehicle. acs.orgthno.org
Iron Oxide Nanoparticles (IONPs) : Superparamagnetic iron oxide nanoparticles (SPIONs) have been used to create dual-modality probes for both magnetic resonance imaging (MRI) and optical imaging. nih.govthno.org In one study, IONPs were coated with Cy5.5 and a peptide (ATF) that targets the urokinase plasminogen activator receptor (uPAR). These nanoparticles accumulated in mammary tumors in mice, enabling in vivo imaging by both MRI and NIR fluorescence. nih.gov
Ferritin Nanocages : The protein cage of ferritin has been engineered as a nanoplatform. Researchers have created hybrid ferritin nanoparticles presenting both Cy5.5 dye and a tumor-targeting RGD peptide on their surface. scispace.com Activatable probes have also been developed by co-localizing Cy5.5-labeled protease substrates and a quencher on the ferritin surface, allowing for fluorescence activation in the presence of tumor-associated enzymes like MMPs. scispace.com
Table 3: Examples of this compound Nanoparticle-Based Probes in Tumor Imaging
| Nanoparticle Platform | Targeting Ligand | Imaging Modality | Tumor Model | Key Finding |
| Iron Oxide (IO) Nanoparticles | Amino-terminal fragment (ATF) of urokinase | MRI / Optical | 4T1 (mammary carcinoma) | Dual-modality nanoparticles successfully accumulated in and imaged subcutaneous and metastatic mammary tumors. nih.gov |
| Dextran-coated SPIONs | EPPT peptide (targets uMUC-1) | MRI / Optical | Breast Cancer | Multifunctional nanoparticles were designed for simultaneous imaging and siRNA delivery. thno.org |
| Ferritin Nanocages | RGD4C peptide | Optical | General Tumor Models | Hybrid nanoparticles were created with both Cy5.5 for imaging and RGD for integrin targeting. scispace.com |
This compound conjugates are also employed to visualize inflammation and infection non-invasively.
Inflammation in Autoimmune Disease : In a rat model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, T lymphocytes were labeled with a Cy5.5-Tat peptide. nih.gov In vivo imaging allowed for the quantitative monitoring of these labeled T cells accumulating in sites of acute brain inflammation. aatbio.comnih.gov
Inflammation in Arthritis : The acidic environment associated with inflammation can be targeted. In a rat model of arthritis, the Cy5.5-pHLIP probe, which targets low pH, was shown to accumulate specifically in the inflamed joint, demonstrating a fluorescence signal 4-5 times higher than in the control knee. pnas.org
General Infection/Inflammation : In preclinical models, NIRF-maleimide can be instilled directly into the lungs to label sulfhydryl groups on proteins, allowing for the visualization of the lung tissue structure and changes associated with inflammatory processes or infection. physiology.org
Table 4: this compound Probes in Inflammation and Infection Imaging
| Probe | Condition Imaged | Animal Model | Key Finding |
| Cy5.5-Tat labeled T-lymphocytes | Brain Inflammation | EAE Rat Model (Multiple Sclerosis) | Enabled in vivo tracking and quantification of T-cell migration to inflammatory lesions in the brain. nih.gov |
| Cy5.5-pHLIP | Arthritis-induced Inflammation | Rat Arthritis Model | Probe specifically accumulated in the acidic environment of the inflamed joint, allowing clear visualization. pnas.org |
| NIRF-maleimide | General Lung Labeling | C57BL/6 Mouse | Tracheal instillation allowed for in vivo fluorescence labeling of lung proteins for structural imaging. physiology.org |
The ability to image molecular processes is crucial for understanding and diagnosing cardiovascular diseases. This compound-based probes have been developed for this purpose.
Atherosclerosis Imaging : To detect the early stages of atherosclerosis, probes targeting vascular cell adhesion molecule-1 (VCAM-1) have been developed. These probes often use a magnetofluorescent nanoparticle platform, consisting of cross-linked iron oxide (CLIO) nanoparticles derivatized with Cy5.5 (CLIO-Cy5.5). nih.gov These nanoparticles, further conjugated with a VCAM-1 targeting peptide, allow for in vivo imaging of atherosclerotic plaques. nih.gov
Apoptosis Imaging in Myocardial Infarction : Detecting cardiomyocyte death (apoptosis) is important after an event like a heart attack. Nanoparticles such as Annexin V-CLIO-Cy5.5 have been used to image apoptosis in a mouse model of acute reperfusion injury. nih.gov The probe accumulated in the injured part of the myocardium, which was confirmed by both in vivo MRI and ex vivo fluorescence imaging. nih.gov
Angiogenesis Imaging : The formation of new blood vessels, or angiogenesis, is relevant to both cancer and cardiovascular disease. Probes such as Cy5.5-endostatin have been developed to image angiogenesis, which could be applied to monitor treatments for cardiovascular conditions. nih.gov
Table 5: this compound Probes in Cardiovascular Research
| Probe | Cardiovascular Target / Condition | Animal Model | Key Finding |
| VCAM-1-targeted CLIO-Cy5.5 | VCAM-1 / Atherosclerosis | Mouse | Magnetofluorescent nanoparticles enabled in vivo imaging of an early biomarker of atherosclerosis. nih.gov |
| Annexin V-CLIO-Cy5.5 | Phosphatidylserine / Cardiomyocyte Apoptosis | Mouse Reperfusion Injury Model | The probe served as a sensitive indicator of apoptosis in the injured myocardium. nih.gov |
| Cy5.5-endostatin | Endostatin Receptors / Angiogenesis | Mouse (LLC Tumor) | Demonstrated the potential for optically detecting and monitoring angiogenesis. nih.gov |
Compound Reference Table
Tumor-Targeted Imaging Using this compound Conjugates
Integration with Multimodal Imaging Research Techniques
The cyanine (B1664457) dye Cy5.5, functionalized with a maleimide group, serves as a critical component in the development of advanced probes for multimodal imaging. Its near-infrared (NIR) fluorescence properties, characterized by deep tissue penetration and minimal autofluorescence, make it an ideal optical reporter. lifetein.com The maleimide group facilitates covalent conjugation to thiol groups present on targeting biomolecules, such as peptides and antibodies, enabling the creation of highly specific imaging agents. broadpharm.comresearchgate.net This integration allows researchers to combine the strengths of different imaging modalities, leading to more comprehensive preclinical in vivo research. nih.gov
Photoacoustic Imaging Research Applications
Photoacoustic (PA) imaging is a hybrid modality that combines optical excitation with ultrasonic detection, offering high-resolution imaging at significant tissue depths. nih.gove-neurospine.org While not a primary photoacoustic agent itself, this compound is integrated into complex nanostructures to create contrast agents for PA imaging, often in a multimodal context where its fluorescence is used for validation or complementary information.
Researchers have explored enhancing PA signals by conjugating optical dyes like Cy5.5 to nanomaterials. One study demonstrated that conjugating Cy5.5 to single-walled carbon nanotubes (SWNTs) resulted in an 88% increase in optical absorption compared to plain SWNTs, thereby enhancing their potential as photoacoustic imaging agents. nih.gov
In another approach, a multifunctional theranostic nanoparticle was developed for triple-modal X-ray computed tomography (CT), fluorescence, and photoacoustic imaging. nih.gov In this system, hyaluronic acid was conjugated with Cy5.5 and another NIR dye, IR825, and used to encapsulate perfluorooctylbromide (PFOB). The Cy5.5 component on the nanoparticle's surface acted as a fluorescence reporter, while the entire nanoparticle construct (PFOB@IR825-HA-Cy5.5) could be visualized using photoacoustic imaging. This nanoparticle system showed efficient tumor accumulation in mice with HT-29 tumors. nih.gov
Furthermore, Cy5.5 has been used as a fluorescent label to validate the biodistribution of photoacoustic contrast agents. In a study using gold nanostars (GNS) as a PA contrast agent, the nanostars were labeled with Cy5.5. The kinetics and accumulation of the GNS in the liver and spleen of mice were monitored using photoacoustic microscopy, and the results were qualitatively validated using the fluorescence signal from the conjugated Cy5.5. semanticscholar.org
Table 1: Research Findings on Cy5.5 in Photoacoustic Imaging Applications
| Probe/System | Target/Application | Imaging Modalities | Key Findings | Reference |
|---|---|---|---|---|
| SWNT-Cy5.5 | General contrast enhancement | Photoacoustic Imaging | Conjugation of Cy5.5 to SWNTs increased optical absorption by 88%, enhancing PA signal potential. | nih.gov |
| PFOB@IR825-HA-Cy5.5 NPs | HT-29 tumor imaging | Fluorescence, CT, Photoacoustic Imaging | Nanoparticles effectively accumulated in tumors, enabling triple-modal imaging. | nih.gov |
| GNS-Cy5.5 | Biodistribution validation | Photoacoustic Microscopy, Fluorescence Imaging | Cy5.5 fluorescence was used to confirm the biodistribution of GNS PA agents in the liver and spleen. | semanticscholar.org |
Hybrid Optical-Nuclear Imaging Approaches (e.g., PET/Fluorescence)
The combination of optical imaging with nuclear techniques like Positron Emission Tomography (PET) offers significant advantages. PET provides whole-body, quantitative data on probe distribution, while fluorescence imaging offers high-resolution surface visualization, which is particularly valuable for applications like image-guided surgery. nih.gov this compound is a key reagent in creating dual-modality probes for these hybrid approaches. Typically, a targeting molecule is conjugated with both a chelator for a radionuclide and the Cy5.5 fluorophore. nih.govfrontiersin.org
Several studies have demonstrated the successful development and application of such hybrid probes.
A dual-modality probe for imaging integrin-positive tumors was created by derivatizing a knottin peptide with both Cy5.5 and a DOTA chelator for radiolabeling with ⁶⁴Cu. This probe was successfully used for in vivo PET and near-infrared fluorescence imaging (NIR-FI) of U87MG tumors in xenograft mice. nih.gov
In another study, a sarcophagine-based chelator, BaAn(Boc)Sar, was used as a platform to conjugate an RGD dimer (targeting integrins) and Cy5.5. The resulting probe was labeled with ⁶⁴Cu (⁶⁴Cu-BaAnSar-RGD₂-Cy5.5) and tested in mice bearing U87MG tumors. MicroPET analysis showed significant tumor uptake, with values of 6.51 ± 1.45 %ID/g at 4 hours post-injection. Fluorescence imaging also confirmed the probe's preferential localization in the tumor. snmjournals.org
A chemoenzymatic strategy was used to create a hybrid probe for dual PET and optical imaging by conjugating a lysine-based trifunctional chelate, carrying both a DFO chelating moiety for ⁸⁹Zr and a Cy5.5 dye, to the antibody trastuzumab. acs.orgresearchgate.net
These hybrid agents allow for a direct comparison between PET and fluorescence imaging data and can integrate non-invasive diagnostic imaging with subsequent image-guided surgical procedures. snmjournals.org
Table 2: Research Findings on Cy5.5 in Hybrid PET/Fluorescence Imaging
| Probe | Target/Tumor Model | Radionuclide | Key PET Findings (Tumor Uptake) | Reference |
|---|---|---|---|---|
| ⁶⁴Cu-DOTA-Knottin Peptide-Cy5.5 | Integrin-positive U87MG tumor | ⁶⁴Cu | Successfully used for specific in vivo PET and NIR-FI. | nih.gov |
| ⁶⁴Cu-BaAnSar-RGD₂-Cy5.5 | U87MG tumor | ⁶⁴Cu | 6.41 ± 0.28 %ID/g (1h), 6.51 ± 1.45 %ID/g (4h), 5.92 ± 1.57 %ID/g (20h). | snmjournals.org |
| ⁸⁹Zr-DFO-Trastuzumab-Cy5.5 | Not specified in abstract | ⁸⁹Zr | Developed for dual modality PET and fluorescence imaging. | acs.orgresearchgate.net |
Advanced Research Probe Development and Functionalization
Design and Synthesis of Receptor-Targeted Probes
Affibody molecules, small (approximately 7 kDa) engineered proteins with high affinity for specific biomarkers, are excellent candidates for conjugation with Cy5.5 maleimide (B117702). spiedigitallibrary.orgnih.gov Their small size allows for rapid tumor targeting and clearance from non-target tissues. spiedigitallibrary.org
For instance, an anti-EGFR (Epidermal Growth Factor Receptor) Affibody molecule, Ac-Cys-ZEGFR:1907, was site-specifically conjugated with Cy5.5-mono-maleimide. spiedigitallibrary.orgnih.gov The resulting probe, Cy5.5-ZEGFR:1907, demonstrated high specificity and affinity for EGFR-positive tumor cells. spiedigitallibrary.orgnih.gov In vitro studies using high-EGFR-expressing A431 cells and low-EGFR-expressing MCF7 cells confirmed the probe's binding specificity. spiedigitallibrary.org Flow cytometry analysis determined the binding affinity (KD) of Cy5.5-ZEGFR:1907 to be 43.6 ± 8.4 nM. spiedigitallibrary.orgnih.gov In vivo imaging studies in mice with A431 tumors showed rapid tumor visualization as early as 0.5 hours post-injection. spiedigitallibrary.orgnih.gov
Similarly, anti-HER2 (Human Epidermal Growth Factor Receptor 2) affibody molecules have been conjugated with Cy5.5 for imaging HER2-expressing tumors. researchgate.netnih.gov These conjugates have shown high sensitivity and specificity in imaging various HER2-positive tumor cell lines. researchgate.net The development of these affibody-based probes highlights the utility of Cy5.5 maleimide in creating tools for the specific detection of cancer biomarkers in a research setting. spiedigitallibrary.orgnih.gov
This compound is also instrumental in creating ligand-directed conjugates to investigate specific molecular pathways. A notable example is the use of cyclic RGD (Arginine-Glycine-Aspartic acid) peptides, which target αvβ3 integrins that are often overexpressed in tumor vasculature and some tumor cells. acs.orgthno.org
Researchers have synthesized and evaluated various Cy5.5-labeled RGD peptides. For example, monomeric Cy5.5-c(RGDyK), dimeric Cy5.5-E[c(RGDyK)]2, and tetrameric Cy5.5-E{E[c(RGDyK)]2}2 probes were developed to study the effect of multivalency on integrin targeting. thno.org The binding affinities of these conjugates for αvβ3 integrin on U87MG glioblastoma cells were found to increase with valency, with KD values of 42.9 ± 1.2 nM, 27.5 ± 1.2 nM, and 12.1 ± 1.3 nM for the monomer, dimer, and tetramer, respectively. thno.org
These ligand-directed conjugates, facilitated by the specific chemistry of this compound, provide valuable tools for researchers to explore the roles of integrins and other receptors in various biological processes, including tumor angiogenesis and metastasis. thno.orgpsu.edu
Nanomaterial-Based Research Formulations
The functionalization of nanomaterials with this compound has opened new avenues for developing sophisticated research tools with enhanced delivery and imaging capabilities.
The surface of various nanoparticles, including quantum dots (QDs), liposomes, and polymeric nanoparticles, can be functionalized with this compound to create targeted imaging probes. fsu.edujst.go.jp The maleimide group on the nanoparticle surface allows for the covalent attachment of thiol-containing targeting ligands. thermofisher.com
For example, quantum dots with a paramagnetic coating were functionalized with maleimide groups to allow for the conjugation of cyclic RGD peptides. acs.org This created a bimodal probe for both fluorescence microscopy and MRI. acs.org Liposomes can also be prepared with maleimide-functionalized lipids, such as DSPE-PEG-maleimide, which enables the attachment of thiol-containing peptides or antibodies to their surface for targeted delivery research. mdpi.comnih.gov This approach has been used to study the delivery of therapeutic agents to specific cell types. mdpi.com
The ability to precisely control the surface chemistry of nanoparticles using this compound allows researchers to design probes with improved biocompatibility, stability, and targeting efficiency, ultimately enhancing their utility in biomedical research. jst.go.jp
Virus-like particles (VLPs) are another class of nanomaterials that can be functionalized with this compound for targeted research applications. jove.comnih.gov VLPs are non-infectious, self-assembling protein shells that can be engineered to display specific targeting ligands and carry imaging agents. nih.gov
In one study, Hepatitis E Virus Nanoparticles (HEVNPs) were engineered to have surface-exposed cysteine residues. jove.comnih.gov These cysteine residues served as conjugation sites for maleimide-linked molecules, including the Cy5.5 dye and a breast cancer cell-specific ligand, LXY30. jove.comnih.gov The resulting LXY30-HEVNP-Cy5.5 conjugate was shown to be an effective diagnostic capsule for targeting breast cancer cells. jove.comnih.gov
Similarly, the internal cysteine residues of Physalis Mottle Virus (PhMV)-derived VLPs have been conjugated with Cy5.5-maleimide. nih.gov This strategy allows for the encapsulation of the fluorescent dye within the VLP, which can then be further modified on its exterior surface for targeted delivery. nih.gov These VLP-based systems, enabled by the specific reactivity of this compound, offer a versatile platform for developing advanced probes for targeted imaging and delivery research. mdpi.com
Theranostic Research Concepts Utilizing this compound
This compound plays a significant role in the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single platform for research purposes. nih.gov The near-infrared fluorescence of Cy5.5 allows for real-time imaging and tracking of the therapeutic agent, providing valuable insights into its biodistribution and target engagement.
For example, theranostic nanoparticles have been developed by co-encapsulating a therapeutic drug and a Cy5.5-labeled component. chinesechemsoc.org In one approach, Hepatitis E Virus Nanoparticles (HEVNPs) were designed as a modularized theranostic capsule. jove.comnih.gov By conjugating both a targeting ligand and a diagnostic agent like Cy5.5 to the VLP surface, researchers can investigate targeted drug delivery and its therapeutic effects simultaneously. jove.comnih.gov
Another research concept involves the use of Cy5.5-labeled affibody molecules for both imaging and potentially guiding therapy. The Cy5.5-ZEGFR:1907 probe, for instance, not only allows for the imaging of EGFR-positive tumors but could also be adapted to deliver a therapeutic payload, demonstrating a theranostic principle. spiedigitallibrary.org The development of such dual-function probes, facilitated by the conjugation capabilities of this compound, is a promising area of research for advancing personalized medicine concepts.
Combination of Imaging and Therapeutic Agent Delivery in Preclinical Models
The development of theranostic agents, which combine diagnostic imaging and therapeutic capabilities into a single formulation, represents a significant advancement in oncology research. This compound is a key component in many of these platforms due to its near-infrared (NIR) fluorescence, which allows for deep tissue imaging with high signal-to-background ratios. Its maleimide group facilitates stable covalent conjugation to thiol groups on targeting moieties like peptides and antibodies. This enables the creation of sophisticated probes that can be tracked in vivo as they deliver a therapeutic payload to tumor sites.
Preclinical studies have demonstrated the utility of this compound in a variety of theranostic constructs. These platforms often consist of a targeting ligand, the Cy5.5 imaging agent, and a therapeutic drug, all frequently assembled on a nanoparticle scaffold to enhance delivery and tumor accumulation.
For instance, virus-like nanoparticles (VLPs) derived from the plant mosaic virus (PhMV) have been engineered as a theranostic platform. In one study, these VLPs were functionalized with Cy5.5 for optical tracking, gadolinium (Gd) for magnetic resonance imaging (MRI), and a cisplatin (B142131) prodrug for chemotherapy. nih.gov This multi-modal approach allowed for in vivo tracking and demonstrated that the VLP-based system could effectively inhibit tumor growth in breast cancer xenograft models. nih.gov Similarly, iron oxide nanoparticles (IONPs) have been used as a scaffold. By conjugating the Amino-Terminal Fragment (ATF) peptide, which targets the urokinase plasminogen activator receptor (uPAR), along with Cy5.5 and the anticancer drug doxorubicin, researchers created a theranostic agent capable of dual-modality imaging (MRI and optical) and targeted drug delivery. nih.govthno.orgresearchgate.net
Another significant area of research is in Boron Neutron Capture Therapy (BNCT), a binary radiotherapy. For BNCT to be effective, a sufficient concentration of boron-10 (B1234237) (¹⁰B) must be delivered to tumor cells. This compound has been instrumental in tracking the biodistribution and tumor accumulation of boron carriers. In a study using a U87MG glioblastoma xenograft model, a cyclic RGD peptide was conjugated to boronated bovine serum albumin (BSA) to target integrin αvβ3 on cancer cells. A Cy5.5-labeled version of this construct was used for in vivo fluorescence imaging to confirm that the targeting peptide enhanced the accumulation and retention of the boron carrier in the tumor, which is essential for the subsequent therapeutic neutron irradiation step. jkslms.or.kr
The method of conjugation itself has been shown to be critical for therapeutic efficacy. In a study evaluating antibody-drug conjugates (ADCs) for brain tumors, Cy5.5 was used as a surrogate for the cytotoxic payload MMAF. Researchers compared different methods of attaching the dye to an anti-EGFR antibody. Fluorescence imaging of brains from mice with orthotopic U87ΔEGFR-luc tumors revealed that a homogeneous, site-specifically conjugated Cy5.5 construct accumulated in brain tumors more effectively than heterogeneous conjugates. This suggests that the conjugation strategy directly impacts the delivery efficiency of the therapeutic agent.
The following tables summarize key findings from various preclinical studies where this compound was used in combined imaging and therapeutic agent delivery systems.
Table 1: Nanoparticle-Based Theranostic Systems
| Theranostic Construct | Targeting Moiety | Therapeutic Agent/Modality | Preclinical Model | Key Finding | Source |
|---|---|---|---|---|---|
| Cy5.5-ATF-IONP | Amino-Terminal Fragment (ATF) Peptide | Doxorubicin (co-delivered) | 4T1 Mouse Mammary Tumor Xenograft | Enabled dual-modality (MRI/Optical) imaging and confirmed co-localization of nanoparticles in the tumor. | nih.govthno.org |
| cRGD-COS-Carborane/PTX | cRGD Peptide | Paclitaxel (PTX) & Boron (Carborane) for BNCT | Hepa1-6-luc Orthotopic Liver Cancer | Cy5.5-labeled construct showed selective accumulation at liver cancer sites, demonstrating targeting for combined chemotherapy and BNCT. | jkslms.or.kr |
| Gd-Cy5.5-PhMV-mPEG | DGEA Peptide | Cisplatin Prodrug (co-delivered) | MDA-MB-231 Breast Tumor Xenograft | VLPs enabled combined MRI/optical imaging and significantly inhibited tumor growth. | nih.gov |
Table 2: Antibody and Peptide-Based Theranostic Systems
| Theranostic Construct | Targeting Moiety | Therapeutic Agent/Modality | Preclinical Model | Key Finding | Source |
|---|---|---|---|---|---|
| Cy5.5-c(RGDfK)-BSA-MID | Cyclic RGD Peptide | Boron Neutron Capture Therapy (BNCT) | U87MG Glioblastoma Xenograft | Cy5.5 imaging confirmed enhanced tumor accumulation and retention of the boron carrier due to the cRGD peptide, crucial for BNCT efficacy. | jkslms.or.kr |
| Cetuximab-Cy5.5 Conjugate | Cetuximab (Anti-EGFR Antibody) | MMAF (surrogate) | U87ΔEGFR-luc Orthotopic Brain Tumor | Homogeneous conjugation of the Cy5.5 surrogate resulted in more effective accumulation in brain tumors compared to heterogeneous conjugates. | |
| (GEBP11)₂-Acp-Cy5.5 | GEBP11 Peptide Dimer | Image-Guided Surgery | Gastric Cancer Xenograft | The Cy5.5-labeled peptide specifically targeted tumor vasculature, enabling clear delineation of tumor margins for surgical guidance. | frontiersin.org |
Challenges and Future Directions in Cy5.5 Maleimide Research
Methodological Considerations in Research Applications
The precision and reliability of experiments utilizing Cy5.5 maleimide (B117702) conjugates hinge on careful methodological control. Addressing challenges such as non-specific binding, suboptimal dye-to-protein ratios, and conjugate instability is paramount for generating accurate and reproducible data.
A significant challenge in the use of Cy5.5 maleimide conjugates is their potential for non-specific binding to surfaces and biomolecules other than the intended target. This phenomenon increases background signal, thereby lowering the target-to-background ratio (T/B) and compromising the sensitivity and accuracy of an assay. nih.gov The inherent hydrophobicity of the cyanine (B1664457) dye structure can contribute to these non-specific interactions.
Several strategies are employed to mitigate this issue:
Blocking Agents: The use of blocking agents like Bovine Serum Albumin (BSA) is a common approach. broadpharm.com These proteins occupy potential non-specific binding sites on surfaces or within a sample, preventing the fluorescent conjugate from binding adventitiously.
Purification Methods: Rigorous purification of the conjugate after the labeling reaction is crucial. Techniques like size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or protein concentrators are used to effectively remove all unconjugated this compound, which is a primary source of background fluorescence. aatbio.comthermofisher.com
Optimized Buffers: The composition of buffers used during the experiment can be optimized. The inclusion of detergents, such as Tween-20, at low concentrations can help to reduce hydrophobic interactions that lead to non-specific binding.
Probe Design: Increasing the hydrophilicity of the probe itself, for instance by using sulfonated Cy5.5 derivatives, can inherently reduce its tendency for non-specific adsorption. medchemexpress.com
Improving the T/B ratio is essential for quantitative imaging, and the choice of background region for measurement can significantly impact results. nih.govresearchgate.net Careful selection of background controls and the application of mitigation algorithms in imaging can further enhance data quality. researchgate.net
The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single protein, is a critical parameter that must be optimized to preserve the biological function of the labeled molecule. biotium.com Each protein has a distinct optimal dye-to-protein ratio that is dependent on the properties of both the dye and the protein. aatbio.com
Over-labeling: Attaching too many Cy5.5 molecules can be detrimental. High DOLs can lead to decreased fluorescence (due to self-quenching), reduced solubility, protein aggregation, and, most importantly, a loss of the protein's biological activity or binding affinity. aatbio.comaatbio.com
Under-labeling: Conversely, a low DOL results in a conjugate with weak fluorescence intensity, which reduces the sensitivity of the detection method. aatbio.comaatbio.com
The optimal DOL for most antibodies is typically recommended to be between 2 and 10. aatbio.com For effective labeling, a starting molar ratio of dye-to-protein of 10:1 to 20:1 in the reaction mixture is often suggested, with the understanding that this may require further optimization for specific applications. biotium.comaatbio.com The final DOL must be determined experimentally by measuring the absorbance of the purified conjugate at both the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (~673-675 nm). biotium.comaatbio.com
| Parameter | Consequence of Suboptimal Ratio | Recommended Practice |
| High DOL (Over-labeling) | Loss of protein function, aggregation, fluorescence quenching. aatbio.comaatbio.com | Determine optimal ratio experimentally for each protein. aatbio.com |
| Low DOL (Under-labeling) | Reduced signal intensity and assay sensitivity. aatbio.comaatbio.com | Start with a 10:1 to 20:1 molar excess of dye in the reaction. biotium.comaatbio.com |
| Optimal DOL (Antibodies) | Balanced signal strength and preserved biological activity. | Aim for a final DOL of 2-10 for most antibodies. aatbio.com |
The stability of the thioether bond formed between the maleimide group of Cy5.5 and the thiol group of a cysteine residue is a key consideration for the long-term integrity of the conjugate, particularly for in vivo studies or experiments involving extended incubation times. researchgate.net While the maleimide-thiol adduct is generally stable, it is susceptible to two primary degradation pathways in biological environments.
Retro-Michael Reaction (Thiol Exchange): The Michael addition reaction that forms the conjugate is reversible. In the presence of other highly abundant thiols in a biological system, such as glutathione, the this compound can be transferred from its target protein to these other molecules, leading to a loss of specific signal. researchgate.net
Hydrolysis: The succinimide (B58015) ring of the maleimide-thiol adduct can undergo hydrolysis, especially at neutral or basic pH. researchgate.netnih.gov While this ring-opening stabilizes the conjugate against the retro-Michael reaction, it also represents a modification of the original conjugate structure. researchgate.net However, the hydrolysis of conjugates made with common maleimides can be too slow to effectively prevent thiol exchange. researchgate.net
For long-term storage, conjugates are typically kept at 4°C for short periods or at -20°C (often with cryoprotectants like glycerol) for extended durations, protected from light. thermofisher.combiotium.com The addition of stabilizers like BSA and antimicrobial agents such as sodium azide (B81097) is also recommended for preventing denaturation and microbial growth. biotium.com Research into maleimide derivatives with electron-withdrawing N-substituents shows that these modifications can accelerate ring-opening hydrolysis, leading to intentionally stabilized products with half-lives of over two years, thus ensuring better in vivo stability. researchgate.net
| Storage Condition | Duration | Additives |
| 4°C | Up to one month | Protect from light; optional BSA and sodium azide. thermofisher.combiotium.com |
| -20°C | Long-term (≥ 1 year) | 50% glycerol, protect from light. biotium.com |
| -80°C | Long-term | Store in single-use aliquots to avoid freeze-thaw cycles. medchemexpress.com |
Advancements in Probe Design and Synthesis for Enhanced Research Performance
To overcome the inherent limitations of traditional fluorophores, significant research efforts are directed toward the rational design and synthesis of new Cy5.5 derivatives. These advancements aim to create probes with superior photophysical properties and improved performance in complex biological systems.
The performance of fluorescence-based applications is directly tied to the brightness (a product of extinction coefficient and quantum yield) and photostability (resistance to photobleaching) of the dye. arxiv.org There is a continuous demand for brighter and more robust near-infrared (NIR) dyes for applications like in vivo imaging and single-molecule studies. rsc.orgresearchgate.net
Several strategies have proven effective in enhancing these properties for cyanine dyes:
Direct Chemical Modification: The direct conjugation of so-called triplet state quencher (TSQ) molecules, such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox, to the Cy5 fluorophore has been shown to dramatically increase its photostability by reducing photobleaching and blinking. nih.govresearchgate.netnih.gov
Structural Scaffolding: Incorporating the cyanine dye into a protective molecular scaffold can enhance its properties. For example, supramolecular containment within cyclodextrins has been shown to increase both the brightness and photostability of cyanine dyes. arxiv.orgarxiv.org Similarly, genetically encoded protein tags have been developed that bind to sulfo-Cy5, enhancing its molecular brightness and photostability. nyu.edu
Asymmetric Dye Synthesis: The synthesis of novel asymmetric pentamethine cyanine dyes has yielded derivatives with greater photostability in aqueous solutions compared to their symmetric counterparts. researchgate.net
| Derivative/Strategy | Enhancement | Mechanism |
| Cy5-COT Conjugate | Increased photostability, reduced blinking. nih.govresearchgate.net | Direct linkage of a triplet state quencher. nih.gov |
| Cy5-TSQ Conjugates | Increased photostability, higher fluorescence intensity. nih.gov | Covalent attachment of photostabilizing agents. nih.gov |
| Supramolecular Encapsulation | Up to 3-fold increase in brightness, increased photostability. arxiv.org | Restricted mobility and altered polarity within a cyclodextrin (B1172386) host. arxiv.org |
| Asymmetric Cyanines | Greater photostability in water. researchgate.net | Altered electronic structure from asymmetric design. researchgate.net |
The native this compound molecule is relatively hydrophobic and has limited solubility in aqueous buffers. lumiprobe.comapexbt.com This necessitates the use of organic co-solvents like DMSO or DMF to prepare stock solutions, which can be detrimental to sensitive proteins. aatbio.comapexbt.com Poor aqueous solubility can also lead to aggregation and non-specific binding in biological assays.
The primary strategy to overcome this limitation is sulfonation . The introduction of one or more sulfonate (–SO₃⁻) groups to the cyanine dye's core structure dramatically increases its water solubility and, consequently, its biocompatibility. medchemexpress.comlumiprobe.com
Advantages of sulfonated this compound (sulfo-Cy5.5 maleimide) include:
Enhanced Water Solubility: These dyes can be directly dissolved in aqueous reaction buffers, eliminating the need for organic solvents that might compromise protein integrity. aatbio.comlumiprobe.com
Reduced Aggregation: Increased hydrophilicity prevents the dye molecules from aggregating in aqueous environments.
Lower Non-Specific Binding: Sulfonated dyes exhibit a reduced tendency to bind non-specifically to proteins and cell membranes. lumiprobe.com
The synthesis of Cy5 phosphoramidite (B1245037) derivatives with various substituents has also been explored to tune properties like hydrophobicity, which can influence dye-dye interactions and performance in specific applications like DNA scaffolds. acs.org
Novel Research Applications and Interdisciplinary Integration
The continuous evolution of biomedical research necessitates the development of advanced molecular tools. This compound, with its advantageous near-infrared (NIR) fluorescence and specific thiol-reactivity, is at the forefront of this progression. Its integration into novel research areas is expanding our understanding of complex biological processes and paving the way for innovative diagnostic and therapeutic strategies.
Expansion into New Biological Systems and Disease Models
The utility of this compound is increasingly demonstrated in a variety of biological systems and disease models, moving beyond traditional applications. Its ability to be conjugated with specific targeting moieties, such as peptides and antibody fragments, allows for precise investigation of molecular events in vivo and ex vivo.
Researchers have successfully utilized Cy5.5-labeled probes for targeted molecular imaging of various cancers. For instance, a Cy5.5-labeled epidermal growth factor receptor (EGFR) specific peptide, Cy5.5-ZEGFR:1907, has shown potential for imaging cancers with high EGFR expression, demonstrating rapid tumor targeting and good tumor-to-normal-tissue contrast. science.gov Similarly, in breast cancer research, Cy5.5-labeled peptide conjugates have been synthesized to target and visualize circulating breast cancer cells, such as HER2/neu positive (SK-BR-3 and BT-474) and HER2/neu negative (MDA-MB-231) cells. glpbio.com
The application extends to investigating tumor vasculature. A Cy5.5-labeled 9-mer peptide probe, Cy5.5-GX1, has been used for dynamic fluorescence imaging of tumor vasculature in a BGC-823 gastric cancer xenograft model, proving to be a promising optical probe for imaging and selective drug delivery. nih.gov These studies highlight the adaptability of this compound in creating probes for diverse cancer types and specific molecular targets. nih.gov The development of maleimide-modified pH-sensitive liposomes further illustrates the expansion into advanced drug delivery systems, showing enhanced cellular internalization in HeLa, HCC1954, and MDA-MB-468 cells. science.gov
Below is a table summarizing the application of this compound in various research models:
| Disease/System Model | Targeting Moiety | This compound Application | Cell Lines/Model System |
|---|---|---|---|
| Cancer (General) | ZEGFR:1907 Peptide | EGFR-Targeted Molecular Imaging | A431, MCF7 Tumors |
| Breast Cancer | NLP Peptide | Targeting Circulating Breast Cancer Cells | SK-BR-3, BT-474, MDA-MB-231 |
| Gastric Cancer | GX1 Peptide | Imaging Tumor Vasculature | BGC-823 Xenograft Model |
| Drug Delivery Research | Maleimide-modified Liposomes | Enhanced Drug Delivery Vehicle | HeLa, HCC1954, MDA-MB-468 |
High-Throughput Screening Methodologies Leveraging this compound
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of millions of compounds. biotechnologia-journal.orgnih.gov HTS methodologies, including biochemical and cell-based assays, often rely on fluorescence-based readouts for their sensitivity and suitability for automation. nih.govresearchgate.net this compound and its spectrally similar analog, Cy5 maleimide, are well-suited for developing such assays due to their high extinction coefficients, photostability, and far-red fluorescence, which minimizes interference from autofluorescence of biological samples and test compounds. aatbio.comaatbio.com
A key application of cyanine dyes in HTS is in the development of Förster Resonance Energy Transfer (FRET) and Time-Resolved FRET (TR-FRET) assays. nih.govresearchgate.net These assays can be designed to monitor molecular interactions, such as protein-protein or protein-nucleic acid binding. For example, a TR-FRET assay was developed for the discovery of small-molecule inhibitors of the HIV-1 Tat-TAR RNA interaction, a critical process for viral replication. researchgate.net In this assay, a 5'-Cy5-labeled TAR RNA was used as the acceptor fluorophore. The binding of a terbium-labeled Tat-derived peptide (Flag-ARM) to the Cy5-TAR RNA brings the donor and acceptor into proximity, generating a FRET signal. Potential inhibitors that disrupt this interaction cause a loss of the FRET signal, enabling high-throughput screening of large compound libraries. researchgate.net This methodology allowed for the screening of 39,360 compounds and the identification of potent inhibitors of HIV-1 infectivity. researchgate.net
The principles of such HTS assays are broadly applicable. By conjugating this compound to a specific protein or peptide via a cysteine residue, researchers can create one half of a FRET pair. When a binding partner is labeled with a suitable donor fluorophore, the system can be used to screen for compounds that modulate this interaction. Cell-based HTS assays can also leverage this compound to assess cellular processes like proliferation, toxicity, or the activation of signaling pathways. biotechnologia-journal.org
The table below outlines the components of a representative HTS assay using a Cy5-labeled molecule:
| Assay Type | Biological Target | Role of Cyanine Dye | Screening Goal |
|---|---|---|---|
| Time-Resolved FRET (TR-FRET) | HIV-1 Tat-TAR RNA Interaction | Cy5-labeled TAR RNA serves as the FRET acceptor. | Identify small-molecule inhibitors of viral transcription. researchgate.net |
Development of Smart Probes for Real-Time Molecular Event Detection in Research
A significant advancement in fluorescence imaging is the development of "smart" or activatable probes. These probes are designed to be optically silent (quenched) until they interact with a specific target molecule or are activated by a particular enzymatic activity. This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the real-time detection of molecular events within their native biological context. This compound is an ideal fluorophore for constructing such probes due to its NIR emission, which allows for deep tissue penetration in in vivo imaging. glpbio.com
An exemplary application is the creation of probes for detecting viral proteases. Researchers have developed a dual-color fluorescent probe to simultaneously image the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2. nih.gov In one version of this probe, Cy5 was functionalized with maleimide and coupled to a cysteine residue on a peptide substrate specific for Mpro. nih.gov The fluorescence of Cy5 was quenched by a Black Hole Quencher 2 (BHQ-2) molecule also attached to the peptide. Upon cleavage of the peptide by Mpro in infected cells, the Cy5-containing fragment is released from the quencher, resulting in a significant increase in fluorescence and allowing for the specific detection of protease activity. nih.gov This approach not only confirms the presence of the active enzyme but can also be adapted for rapid screening of protease inhibitors. nih.gov
Another strategy involves quantifying the molecular specificity of a probe through dynamic imaging. A study utilizing a Cy5.5-labeled cyclic peptide (Cy5.5-GX1) analyzed its kinetic properties in vivo to quantify its binding potential to its receptor, which is overexpressed in certain tumor cells. nih.gov This type of quantitative analysis of probe binding and clearance provides a deeper understanding of the molecular event of receptor-ligand interaction in a living system. nih.gov
The design principles for these smart probes are summarized below:
| Probe Name/Type | Target | Activation Mechanism | Research Application |
|---|---|---|---|
| Protease-Activatable Probe (e.g., BRM5) | SARS-CoV-2 Main Protease (Mpro) | Enzymatic cleavage of a peptide substrate separates the Cy5 fluorophore from a BHQ-2 quencher. nih.gov | Real-time detection of viral protease activity and inhibitor screening. nih.gov |
| Targeted Peptide Probe (Cy5.5-GX1) | GX1 Receptor on Tumor Vasculature | Specific binding to the target receptor. | In vivo quantification of probe binding potential and molecular specificity. nih.gov |
Conclusion
Summary of Cy5.5 Maleimide's Impact on Contemporary Academic Research
Cy5.5 maleimide (B117702) has had a substantial impact on academic research by providing a robust and versatile tool for fluorescently labeling biomolecules. Its key contribution lies at the intersection of specific bioconjugation chemistry and advanced optical imaging. The thiol-reactive maleimide group facilitates the creation of well-defined, site-specifically labeled probes, while its near-infrared fluorescence properties have been instrumental in advancing the field of in vivo imaging. By enabling researchers to visualize molecular targets and cellular processes deep within living organisms with high clarity and sensitivity, this compound has accelerated the development of novel diagnostic agents, targeted therapies, and tools for fundamental biological discovery.
Prospects for Continued Innovation and Application in Scientific Discovery
The future of this compound and related cyanine (B1664457) dyes appears bright, with ongoing efforts focused on enhancing their properties and expanding their applications. Innovations are likely to include the development of next-generation derivatives with even higher quantum yields, improved photostability, and better aqueous solubility to simplify conjugation protocols. A significant area of growth is in multimodal imaging, where this compound is co-conjugated with other reporters (such as radioisotopes for PET imaging) to create single probes that provide complementary information. aatbio.com Such dual-modality agents hold immense promise for clinical translation, particularly in applications like image-guided surgery, where pre-operative whole-body scans can be combined with real-time intraoperative fluorescence visualization to improve surgical outcomes. As imaging technologies become more sophisticated, the demand for high-performance, near-infrared probes like this compound will undoubtedly continue to grow, ensuring its role in future scientific discovery.
Q & A
Q. What are the pitfalls in labeling low-abundance proteins with this compound?
- Troubleshooting :
- Thiol accessibility : Optimize protein denaturation (e.g., urea) to expose buried cysteine residues .
- Signal amplification : Use antibody-mediated detection of Cy5.5-labeled proteins for enhanced sensitivity .
- Competing reactions : Ensure no free thiols (e.g., from serum) are present during labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
